N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide
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Overview
Description
N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide is a complex organic compound with a unique structure that includes a cyclopentyl group, dimethyl substitutions, and a sulfonyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide typically involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the cyclopentyl and dimethyl groups, and finally the attachment of the sulfonyl group. Common reagents used in these reactions include cyclopentanone, methyl iodide, and sulfonyl chloride. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide
- N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide
Uniqueness
N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H26N2O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[1-cyclopentyl-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]acetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-13-9-11-18(12-10-13)26(24,25)19-14(2)15(3)22(17-7-5-6-8-17)20(19)21-16(4)23/h9-12,17H,5-8H2,1-4H3,(H,21,23) |
InChI Key |
VCZCYUYTRFPZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C3CCCC3)NC(=O)C |
Origin of Product |
United States |
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